molecular formula C8H8N2O2 B13822733 2H-Benzimidazole,5-methoxy-,1-oxide(9CI)

2H-Benzimidazole,5-methoxy-,1-oxide(9CI)

Cat. No.: B13822733
M. Wt: 164.16 g/mol
InChI Key: DDAYDQUPXGGXIH-UHFFFAOYSA-N
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Description

2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their extensive range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) typically involves the oxidation of 2H-benzimidazole derivatives. One common method is the reaction of 5-methoxy-2H-benzimidazole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of di-N-oxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent benzimidazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Di-N-oxides of benzimidazole.

    Reduction: 5-methoxy-2H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2H-Benzimidazole,5-methoxy-,1-oxide(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes and inhibit their activity, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-1-oxido-2H-benzimidazol-1-ium

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-4H,5H2,1H3

InChI Key

DDAYDQUPXGGXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC[N+](=C2C=C1)[O-]

Origin of Product

United States

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